EGFR Kinase Enzymatic Inhibition Potency – EGFR/HER2-IN-4 vs. Afatinib and Structural Analog 6h
In a head-to-head in vitro EGFR enzyme assay conducted within the same study, EGFR/HER2-IN-4 (compound 6d) inhibited EGFR kinase activity with an IC₅₀ of 0.6 nM, compared to 0.9 nM for the FDA-approved dual EGFR/HER2 inhibitor afatinib and 1.01 nM for its closest structural analog compound 6h [1]. This represents a 1.5-fold potency advantage over afatinib and a 1.68-fold advantage over 6h in the identical assay system [1].
| Evidence Dimension | EGFR wild-type kinase enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | 0.6 nM |
| Comparator Or Baseline | Afatinib = 0.9 nM; Compound 6h = 1.01 nM |
| Quantified Difference | 1.5-fold more potent than afatinib; 1.68-fold more potent than 6h |
| Conditions | In vitro EGFR enzyme inhibition assay (cell-free kinase assay) |
Why This Matters
Higher enzymatic potency at the target can translate to lower effective concentrations in cellular and in vivo models, reducing potential off-target liabilities and compound consumption.
- [1] Das D, Xie L, Wang J, Shi J, Hong J. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. Bioorganic Chemistry. 2020 Jun;99:103790. doi: 10.1016/j.bioorg.2020.103790. PMID: 32279037. View Source
